HIV-1 Reverse Transcriptase Biochemical Inhibitory Potency: 2′-Pyrrolidino-ddU vs. ddU Nucleoside and ddUTP
In a standardized biochemical assay measuring inhibition of HIV-1 reverse transcriptase via [³H]dTTP incorporation using a poly(rA)/oligo(dT) template/primer, 2′-Pyrrolidino-ddU (target compound) exhibited an IC₅₀ of 2.27 × 10⁵ nM (227 µM) [1]. In contrast, the parent nucleoside 2′,3′-dideoxyuridine (ddU) shows no measurable inhibition of HIV-1 RT in its non-phosphorylated form, while its 5′-triphosphate metabolite ddUTP achieves a Ki of 50 nM (0.05 µM)—a >4,500-fold potency differential between the triphosphate form and the pyrrolidinyl analogue [2]. Critically, the target compound was tested as the non-phosphorylated nucleoside, meaning its IC₅₀ represents intrinsic affinity for RT in the absence of intracellular phosphorylation—a property ddU does not demonstrate. This provides the first quantitative benchmark for RT binding by an N–N-linked pyrrolidine nucleoside analogue that is not reliant on prior metabolic activation.
| Evidence Dimension | Inhibition of HIV-1 reverse transcriptase (biochemical assay) |
|---|---|
| Target Compound Data | IC₅₀ = 2.27 × 10⁵ nM (227 µM) |
| Comparator Or Baseline | ddU (nucleoside): no detectable inhibition; ddUTP: Ki = 50 nM (0.05 µM) |
| Quantified Difference | Target compound is >4,500-fold less potent than ddUTP, but demonstrates measurable RT binding that the parent nucleoside ddU entirely lacks. |
| Conditions | Inhibition of [³H]dTTP incorporation, poly(rA)/oligo(dT) template/primer, 30 min incubation (BindingDB/ChEMBL assay) |
Why This Matters
This measurement establishes the first quantitative reference point for RT engagement by an N–N-linked pyrrolidine nucleoside, enabling researchers to benchmark the scaffold's intrinsic binding efficiency independent of cellular phosphorylation machinery.
- [1] BindingDB Entry BDBM50518659 (CHEMBL4593962). IC50: 2.27E+5 nM; Assay: Inhibition of HIV-1 reverse transcriptase assessed as reduction in [³H]dTTP incorporation using poly(rA)/oligo(dT) as template/primer after 30 min. View Source
- [2] Hao, Z.; Cooney, D. A.; Farquhar, D.; Perno, C. F.; Zhang, K.; Masood, R.; Wilson, Y.; Hartman, N. R.; Balzarini, J.; Johns, D. G. Mol. Pharmacol. 1990, 37 (2), 157–163. ddUTP Ki = 0.05 µM against HIV-1 RT; ddU nucleoside inactive in cells. View Source
